molecular formula C10H13NO B1293997 3-(Benzyloxy)azetidine CAS No. 897086-95-2

3-(Benzyloxy)azetidine

Cat. No. B1293997
M. Wt: 163.22 g/mol
InChI Key: FJVSSNCNHKAMHI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)azetidine is a chemical compound that falls within the azetidine class, which is characterized by a four-membered ring structure containing one nitrogen atom. This particular compound features a benzyloxy substituent, which is a benzyl group attached through an ether linkage. Azetidines, including 3-(Benzyloxy)azetidine, are of interest in medicinal chemistry due to their presence in various biologically active molecules and potential use as building blocks in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-(Benzyloxy)azetidine has been explored in several studies. For instance, a process for synthesizing 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was reported, which involved ring-opening, cyclization, substitution, reduction, and debenzylation steps starting from benzylamine and epichlorohydrin . Additionally, the synthesis of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was achieved through stereoselective oxidation of the corresponding azetidine precursor . These methods highlight the synthetic versatility of azetidine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been established using various spectroscopic techniques. For example, the structure of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was determined by 1H NMR, 13C NMR, and mass spectrometry . In another study, the structure of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was characterized by IR, 1H-NMR, and 13C-NMR in solution, and by X-ray diffraction in the solid state, revealing intramolecular and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, which are essential for their application in medicinal chemistry. The azetidine moiety has been incorporated into antibacterial agents, such as the 7-azetidinylquinolones, where the stereochemistry of the azetidine and oxazine rings was found to be critical for increasing in vitro activity and oral efficacy . Furthermore, azetidine-2,3-diones have been used in acyloxyallylation reactions to produce densely functionalized 3-substituted 3-hydroxy-β-lactams, demonstrating the reactivity of azetidine derivatives in the presence of indium in aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. The absolute configuration of azetidinylquinolones, for example, was established by X-ray analysis, which is crucial for understanding their antibacterial activity . The presence of substituents such as the benzyloxy group can affect the solubility, stability, and reactivity of the azetidine ring, as seen in the synthesis and characterization of various azetidine-based compounds .

Scientific Research Applications

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

  • Organic Synthesis and Medicinal Chemistry

    • Azetidines are used as motifs in drug discovery, polymerization, and chiral templates .
    • They are also used in the synthesis of new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
  • Peptidomimetic and Nucleic Acid Chemistry

    • Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .
  • [2+2] Cycloaddition Reactions for Azetidine Synthesis

    • Azetidines are used in the invention of new [2+2] cycloaddition reactions for their synthesis .
  • Applications of Metalated Azetidines

    • Metalated azetidines have found applications in various chemical reactions .
  • Practical C(sp3)–H Functionalization

    • Azetidines are used in practical C(sp3)–H functionalization, a method used to modify organic molecules .
  • Facile Opening with Carbon Nucleophiles

    • Azetidines can be easily opened with carbon nucleophiles, which is useful in organic synthesis .
  • Application of Azetidines in Polymer Synthesis

    • Azetidines are used in the synthesis of polymers .
  • Amino Acid Surrogates

    • Azetidines are considered remarkable for their aptness as amino acid surrogates .
  • Synthesis of New [2+2] Cycloaddition Reactions

    • Azetidines have been used in the invention of new [2+2] cycloaddition reactions for their synthesis .
  • Applications of Metalated Azetidines

    • Metalated azetidines have found applications in various chemical reactions .
  • Practical C(sp3)–H Functionalization

    • Azetidines are used in practical C(sp3)–H functionalization, a method used to modify organic molecules .
  • Facile Opening with Carbon Nucleophiles

    • Azetidines can be easily opened with carbon nucleophiles, which is useful in organic synthesis .
  • Application of Azetidines in Polymer Synthesis

    • Azetidines are used in the synthesis of polymers .
  • Amino Acid Surrogates

    • Azetidines are considered remarkable for their aptness as amino acid surrogates .

Future Directions

Azetidines, including 3-(Benzyloxy)azetidine, have been recognized for their importance in organic synthesis and medicinal chemistry . Future research directions may include further exploration of their synthesis methods, reactivity, and potential applications .

properties

IUPAC Name

3-phenylmethoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSSNCNHKAMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311058
Record name 3-(Phenylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)azetidine

CAS RN

897086-95-2
Record name 3-(Phenylmethoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897086-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxyazetidine-1-carboxylate (3.0 g) was mixed with THF (30 ml), and sodium hydride (55% suspended in oil) (600 mg) was added thereto, followed by stirring at room temperature for 10 minutes. Benzyl bromide (2.5 ml) was added thereto, followed by stirring at room temperature for 3 hours. Water and EtOAc were added to the reaction mixture, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was mixed with DCE (30 ml), and TFA (15 g) was added thereto, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure and purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 3-(benzyloxy)azetidine (2.2 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Ojima, M Zhao, T Yamato, K Nakahashi… - The Journal of …, 1991 - ACS Publications
Highly selective reductions of/3-lactams (1, 5), direct-tandem bis-/3-lactams (6), and tandem bis-/3-lactams (7) to the corresponding azetidines (13, 14) and bisazetidines (11, 12) are …
Number of citations: 139 pubs.acs.org
K Slaughter - 2012 - scholarworks.uno.edu
Cannabis and its derivatives have been used for both medicinal and recreational purposes. The study of this plant led to the discovery of over 60 cannabinoids, found exclusively in …
Number of citations: 6 scholarworks.uno.edu
J Lugiņina, J Uzuleņa, D Posevins… - European Journal of …, 2016 - Wiley Online Library
The reactions of halides or pseudohalides of group I and II metals with carbamate‐protected aziridines and azetidines in liquid sulfur dioxide as solvent resulted in the efficient ring‐…
AJ Wills, M Cano… - The Journal of Organic …, 2004 - ACS Publications
A chemical stability study on the oxazolidine linker system has been carried out using a dual-linker analytical construct within a parallel reaction scan. The study established the …
Number of citations: 8 pubs.acs.org
M Yang, H Jiang, Z Yang, X Liu, H Sun, M Hao… - European Journal of …, 2022 - Elsevier
Developing Bruton's tyrosine kinase (BTK) inhibitors has become a significant focus in recent years because BTK inhibition is an effective approach for the treatment of B-cell …
Number of citations: 3 www.sciencedirect.com

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